molecular formula C16H16O4 B190582 Angolensin CAS No. 642-39-7

Angolensin

Cat. No. B190582
CAS RN: 642-39-7
M. Wt: 272.29 g/mol
InChI Key: CCOJFDRSZSSKOG-UHFFFAOYSA-N
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Description

Angolensin is an isoflavonoid compound commonly found in plants of the Pterocarpus species, such as P. erinaceus and P. indicus, as well as Pericopsis species, like P. elata and P. mooniana . Current research suggests that this naturally occurring metabolite may possess various biological activities, including anti-inflammatory and anticancer properties .

Scientific Research Applications

Bioactive Metabolite Discovery

Angolensin has been identified as a bioactive metabolite in the bark of the medicinal African plant Pericopsis (Afrormosia) laxiflora. Through bioactivity-guided fractionation using the brine shrimp test, researchers isolated angolensin along with other compounds, highlighting its potential in natural product pharmacology and medicinal chemistry (Tringali, 1995).

Chemoenzymatic Synthesis

The synthesis of angolensin has been a subject of study in chemical research. For instance, angolensin monomethyl ether was prepared via the Friedel and Craft’s reaction, demonstrating the feasibility of synthesizing this compound in the laboratory, which could be crucial for further pharmacological studies (Gupta & Seshadri, 1956).

Medicinal Properties and Pharmacological Potential

Methyl angolensate, a compound related to angolensin, isolated from Entandrophragma angolense, exhibited significant concentration-dependent inhibition of smooth muscle. It was evaluated for its effects on gastrointestinal smooth muscle, hinting at potential applications in treating gastrointestinal disorders (Orisadipe et al., 2001).

Cancer Research

Methyl angolensate has also been studied for its anticancer properties. It was found to induce apoptosis in leukemic cells, which could pave the way for its application in cancer therapy (Chiruvella et al., 2008).

Future Directions

One of the future directions for Angolensin research could be its potential use in the treatment of cancers which co-express ERα and ERβ . Two phytoestrogens, Angolensin and cosmosiin, were identified as ER dimer selective ligands . These molecules were validated using in vitro binding assays and BRET and ERE-luciferase reporter assays . Heterodimer selective concentrations were identified as 10 µM Angolensin and 1 µM cosmosiin .

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10(11-3-6-13(20-2)7-4-11)16(19)14-8-5-12(17)9-15(14)18/h3-10,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOJFDRSZSSKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393892
Record name Angolensin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Angolensin

CAS RN

642-39-7
Record name 1-Propanone, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Angolensin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
422
Citations
JW Clark-Lewis, RW Jemison - Australian Journal of Chemistry, 1965 - CSIRO Publishing
… The stereochemistry of angolensin is thereby correlated with that of catechin and … agreement with the established absolute configuration of (-)-angolensin. The (+)-butyric acid was also …
Number of citations: 10 www.publish.csiro.au
K Wähälä, T Mäkelä, R Bäckström, G Brunow… - Journal of the Chemical …, 1986 - pubs.rsc.org
… The 3C nmr spectrum of daidzein (4) is on the record,'* while that of 0-demethyl angolensin (8) was assigned by comparing the 13C chemical shifts with literature data available for …
Number of citations: 32 pubs.rsc.org
FE King, TJ King, AJ Warwick - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… angolensin has been given, and the ethers, mp 71" and 97", were respectively termed O-methyl- and 0ethyl-angolensin… The orientation of the methyl group in angolensin was …
Number of citations: 22 pubs.rsc.org
WD Ollis, MVJ Ramsay… - Australian Journal of …, 1965 - CSIRO Publishing
… The demonstration that angolensin was an a-methyldeoxybenzoinl provided a … of angolensin is of interest. When first isolated from the heartwood of Pterocarpus angolensis, angolensin …
Number of citations: 10 www.publish.csiro.au
VN Gupta, TR Seshadri - Proceedings of the Indian Academy of Sciences …, 1956 - Springer
… ether was distilled under reduced pressure when angolensin4-methyl ether passed over at … of synthetic angolensin-4-methyl ether and the one prepared from natural angolensin by the …
Number of citations: 12 link.springer.com
K Wähälä, T Jokela, A Salakka, S Kaltia… - Journal of the Chemical …, 2001 - pubs.rsc.org
… Here we describe an efficient synthesis of angolensin 2 by regioselective ring B 4-O-alkylation of the triphenolate anion of unprotected, commercially available O-demethylangolensin 1 …
Number of citations: 4 pubs.rsc.org
CA Pilotti, R Kondo, K Shimizu, K Sakai - … Gakkaishi= Journal of the …, 1995 - cabdirect.org
… Mycelial growth of each fungus was greatly inhibited with the concentration of angolensin … angolensin. The amount of angolensin in the methanol extract was determined to be 3.0%. …
Number of citations: 24 www.cabdirect.org
T Jokela, A Salakka, S Kaltia, M Mesilaakso, T Jokela… - 2001 - arch.neicon.ru
… or O-demethylangolensin (ODMA), is regioselectively 4-O-alkylated at ring B via the triphenolate anion by one equivalent of methyl iodide in DMF to give angolensin 2 in good yield. …
Number of citations: 0 arch.neicon.ru
R L'homme, E Brouwers, N Al-Maharik, O Lapcık… - The Journal of Steroid …, 2002 - Elsevier
… of angolensin to O-DMA by demethylation of angolensin occurs similarly … angolensin are negligible (unpublished observation). We conclude that the high cross-reactivity of angolensin …
Number of citations: 34 www.sciencedirect.com
TJ Batterham, DA Shutt, NK Hart… - Australian Journal of …, 1971 - CSIRO Publishing
… 0-Desmethyl angolensin has been isolated by preparative TLC from the urine of a ewe dosed … The mass spectra of the isolated 0-desmethyl angolensin and an authentic sample were …
Number of citations: 57 www.publish.csiro.au

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